4-(4-Chloro-3-methylphenyl)thian-4-ol
Description
4-(4-Chloro-3-methylphenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a tetrahydrothiopyran (thian) ring substituted at the 4-position with a hydroxyl (-OH) group and a 4-chloro-3-methylphenyl aromatic moiety. The chloro and methyl substituents on the phenyl ring likely enhance lipophilicity and influence electronic properties, which are critical for biological activity or chemical reactivity .
Properties
IUPAC Name |
4-(4-chloro-3-methylphenyl)thian-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClOS/c1-9-8-10(2-3-11(9)13)12(14)4-6-15-7-5-12/h2-3,8,14H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBNSDZYERYPMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CCSCC2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2(CCSCC2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
4-(4-Chloro-3-methylphenyl)thian-4-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. Major products formed from these reactions vary based on the reaction conditions and the nature of the substituents.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study specific biological pathways.
Medicine: It could be investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
Conclusion
4-(4-Chloro-3-methylphenyl)thian-4-ol is a compound with significant potential in various fields of scientific research Its unique chemical properties and potential applications make it an interesting subject for further investigation
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-(4-Chloro-3-methylphenyl)thian-4-ol with five structurally related compounds, highlighting substituents, functional groups, molecular weights, and key properties:
Key Research Findings
- N-(4-Chloro-3-methylphenyl)succinamic acid : Exhibits a dihedral angle of 55.03° between the phenyl ring and amide group, with intermolecular O–H⋯O and N–H⋯O hydrogen bonds stabilizing its crystal lattice .
- 4-(4-Chloro-3-methylphenyl)-2,2-dimethyl-4-oxobutyric acid : High purity (97%) makes it suitable for precise synthetic applications, though its commercial availability is currently discontinued .
- 4-(4-Chlorophenyl)sulfanylbutan-1-ol : Linear thioether-alcohol structure lacks the cyclic constraint of thian-4-ol, leading to differences in solubility and conformational flexibility .
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